molecular formula C7H4BrFN2 B581069 3-Bromo-7-fluoroimidazo[1,2-a]pyridine CAS No. 1263058-67-8

3-Bromo-7-fluoroimidazo[1,2-a]pyridine

Cat. No. B581069
M. Wt: 215.025
InChI Key: JIWHAZGZFYOGCD-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4BrFN2 . It has a molecular weight of 215.02 . It is a white solid at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-7-fluoroimidazo[1,2-a]pyridine, has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and have several noteworthy advantages such as a wide substrate scope, short reaction times, and water work-up .


Molecular Structure Analysis

The InChI code for 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is 1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis involves various strategies such as transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

3-Bromo-7-fluoroimidazo[1,2-a]pyridine is a white solid at room temperature . It has a molecular weight of 215.02 .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, including 3-Bromo-7-fluoroimidazo[1,2-a]pyridine, have shown promise as antituberculosis agents. They exhibit significant activity against multidrug-resistant and extensively drug-resistant strains of tuberculosis (TB). The structure-activity relationship of these compounds has been a critical area of study, aiming to enhance their efficacy and reduce toxicity .

Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry. It serves as a “drug prejudice” scaffold, which means it is often used as a starting point for developing new therapeutic agents due to its favorable properties and structural versatility .

Nanomedicine

In the field of nanomedicine, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine can be utilized for the synthesis of nanoparticles or as a moiety within larger molecular structures designed for targeted drug delivery systems. Its incorporation into nanoscale designs is due to its reactivity and ability to interact with biological systems .

Organic Synthesis

This compound plays a significant role in organic synthesis, particularly in the development of new synthetic methodologies. It can undergo various chemical reactions, including radical reactions, to create diverse and complex organic molecules. This versatility makes it a valuable tool for chemists exploring new synthetic routes .

Chemical Research

3-Bromo-7-fluoroimidazo[1,2-a]pyridine is used extensively in chemical research, especially in the synthesis of heterocyclic compounds. Its reactivity allows for the exploration of new chemical reactions and the synthesis of compounds with potential applications in various industries .

Biochemistry

In biochemistry, this compound’s derivatives are explored for their interactions with biological molecules. Understanding these interactions can lead to insights into enzyme function, receptor binding, and the design of inhibitors that can modulate biochemical pathways .

Pharmacology

The pharmacological applications of 3-Bromo-7-fluoroimidazo[1,2-a]pyridine include its use as a building block for pharmaceuticals. Its structural features are conducive to binding with biological targets, making it a candidate for the development of new drugs with improved pharmacokinetic and pharmacodynamic profiles .

Material Science

Due to its structural character, 3-Bromo-7-fluoroimidazo[1,2-a]pyridine is also useful in material science. It can be incorporated into materials to impart specific properties, such as fluorescence or electronic conductivity, which are valuable in the development of sensors, displays, and other advanced materials .

Future Directions

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

3-bromo-7-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-4-10-7-3-5(9)1-2-11(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHAZGZFYOGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2Br)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858589
Record name 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-7-fluoroimidazo[1,2-a]pyridine

CAS RN

1263058-67-8
Record name 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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